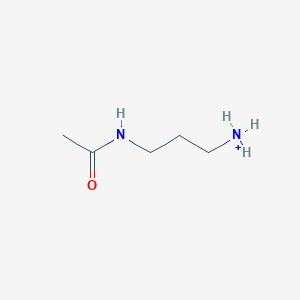
Edogestrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Edogestrone, also known as 17α-acetoxy-3,3-ethylenedioxy-6-methylpregn-5-en-20-one, is a steroidal progestin and antiandrogen. It belongs to the 17α-hydroxyprogesterone group and was synthesized in 1964. Despite its potential, it was never marketed . This compound is structurally related to cyproterone acetate and functions by binding directly to the androgen receptor, displacing androgens like testosterone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of edogestrone involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Acetylation: Introduction of an acetoxy group at the 17α position.
Ethylenedioxy Formation: Formation of the 3,3-ethylenedioxy group.
Methylation: Introduction of a methyl group at the 6 position.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the steroidal backbone.
Reduction: Reduction reactions can modify the ketone groups present in the structure.
Substitution: The acetoxy and ethylenedioxy groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: As a model compound for studying steroidal reactions and mechanisms.
Biology: Investigating its effects on androgen receptors and hormonal pathways.
Medicine: Potential use as an antiandrogen in conditions like prostate hypertrophy and neoplasia.
Industry: Potential applications in the synthesis of other steroidal compounds.
Mechanism of Action
Edogestrone exerts its effects primarily by binding to the androgen receptor and antagonizing it. This displacement of androgens like testosterone from the receptor leads to reduced androgenic activity . Additionally, this compound has been found to suppress androgen production, likely through progesterone receptor activation-mediated antigonadotropic activity .
Comparison with Similar Compounds
Cyproterone Acetate: A structurally related steroid with similar antiandrogenic properties.
Chlormadinone Acetate: Another steroidal antiandrogen with comparable effects.
Delalutin: A progestogen with antiandrogenic properties.
Uniqueness of Edogestrone: While this compound shares similarities with the above compounds, it is unique in its specific structural modifications, such as the 3,3-ethylenedioxy group and the 17α-acetoxy group, which contribute to its distinct binding affinity and activity profile .
Properties
CAS No. |
809-01-8 |
|---|---|
Molecular Formula |
C26H38O5 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
[(8'R,9'S,10'R,13'S,14'S,17'R)-17'-acetyl-6',10',13'-trimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate |
InChI |
InChI=1S/C26H38O5/c1-16-14-19-20(23(4)10-11-25(15-22(16)23)29-12-13-30-25)6-8-24(5)21(19)7-9-26(24,17(2)27)31-18(3)28/h19-21H,6-15H2,1-5H3/t19-,20+,21+,23-,24+,26+/m1/s1 |
InChI Key |
UOYMGHSCINLOBK-ZKKYLISVSA-N |
SMILES |
CC1=C2CC3(CCC2(C4CCC5(C(C4C1)CCC5(C(=O)C)OC(=O)C)C)C)OCCO3 |
Isomeric SMILES |
CC1=C2CC3(CC[C@@]2([C@H]4CC[C@]5([C@H]([C@@H]4C1)CC[C@@]5(C(=O)C)OC(=O)C)C)C)OCCO3 |
Canonical SMILES |
CC1=C2CC3(CCC2(C4CCC5(C(C4C1)CCC5(C(=O)C)OC(=O)C)C)C)OCCO3 |
Synonyms |
17 alpha-acetoxy-3,3-ethylenedioxy-6-methyl-5-pregnen-20-one edogesterone edogestrone PH 218 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


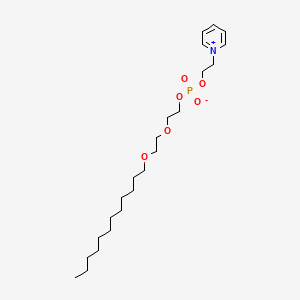
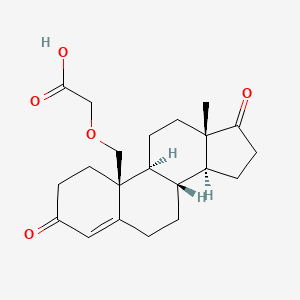
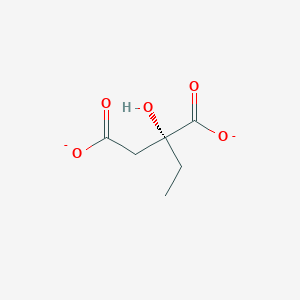
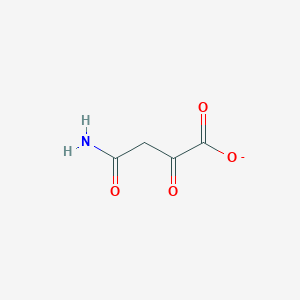

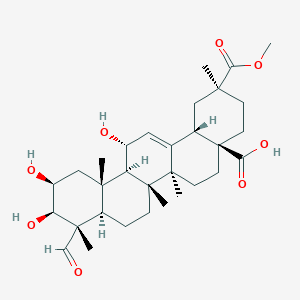
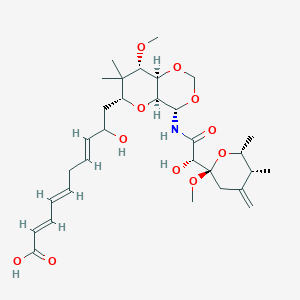
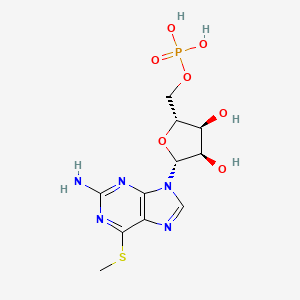

![(2S,4S,5R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,6R)-6-[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid](/img/structure/B1259061.png)
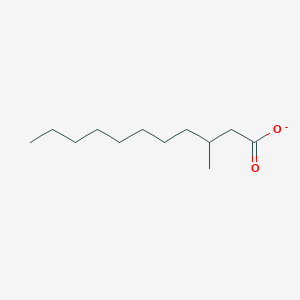
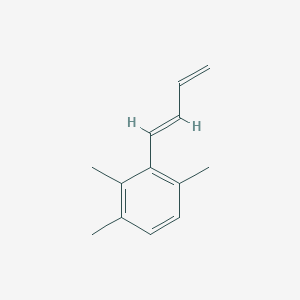
![(3R,3aR,5aS,6S,9aR,9bS)-6-butyl-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalene](/img/structure/B1259065.png)
